2-Carbomethoxy-3-tropanone

Description

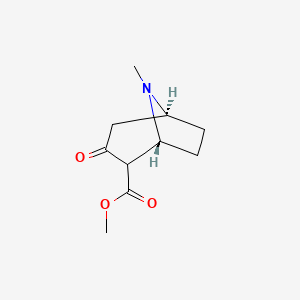

Chemical Identity and Structure 2-Carbomethoxy-3-tropanone (CAS 36127-17-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol. Its structure consists of a tropane skeleton (8-azabicyclo[3.2.1]octane) with a methoxycarbonyl (-COOMe) group at position 2 and a ketone (-C=O) at position 3 . The compound appears as a white to pale yellow powder and is stable for up to two years under standard storage conditions .

Synthesis The primary synthesis route involves the esterification of tropinone (a parent tropane alkaloid) under strong base conditions, yielding high purity and efficiency . An alternative enzymatic method employs lipase PS in a toluene-phosphate buffer system, enabling a one-step reaction with mild conditions and stereochemical control .

Applications 2-Carbomethoxy-3-tropanone is a critical intermediate in pharmaceutical chemistry, particularly for synthesizing bioactive molecules such as cocaine analogs and tropane-derived therapeutics . Its structural versatility allows modifications at positions 2 and 3, enabling tailored pharmacological properties .

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl (1R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m0/s1 |

InChI Key |

WXEMSGQRTGSYOG-PMDVUHRTSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1C(C(=O)C2)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

2-Carbomethoxy-3-tropanone is primarily recognized for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds derived from this tropane structure can exhibit varying affinities for these transporters, which are critical in the treatment of neurological disorders and substance abuse.

- Dopamine Transporter Interaction : Studies have shown that derivatives of 2-carbomethoxy-3-tropanone can selectively inhibit dopamine transporters. This property is crucial for developing treatments for conditions such as Parkinson's disease and cocaine addiction. For instance, some analogues have been synthesized that demonstrate high potency in inhibiting dopamine reuptake, thereby increasing synaptic dopamine levels, which may alleviate symptoms associated with dopamine deficiency .

- Serotonin Transporter Affinity : Research has also highlighted the potential of 2-carbomethoxy-3-tropanone derivatives to interact with serotonin transporters. Certain synthesized compounds have shown affinities comparable to well-known antidepressants like fluoxetine, suggesting their potential use in treating depression and anxiety disorders .

Synthetic Methodologies

The synthesis of 2-carbomethoxy-3-tropanone and its derivatives involves various chemical reactions that allow for the modification of the tropane structure to enhance pharmacological activity.

- Biosynthetic Pathways : The natural biosynthesis of cocaine involves 2-carbomethoxy-3-tropanone as an intermediate. Understanding this pathway has led to insights into how to synthesize similar compounds that retain therapeutic efficacy while minimizing addictive properties .

- Chemical Synthesis : Various synthetic routes have been developed to produce 2-carbomethoxy-3-tropanone analogues. These include methods that utilize enzymatic transformations and chemical reactions such as esterifications and reductions . For example, the reduction of methylecgonone to methylecgonine is a key step in cocaine biosynthesis and has been studied extensively to understand its enzymatic mechanisms and potential applications in drug synthesis .

Therapeutic Applications

The therapeutic potential of 2-carbomethoxy-3-tropanone extends beyond its role as a cocaine precursor. Its derivatives are being investigated for various medical applications:

- Cocaine Addiction Treatment : Research indicates that certain analogues can serve as pharmacological agents to treat cocaine dependence by acting on the same pathways affected by cocaine but without the addictive properties . This could provide a safer alternative for managing addiction.

- Neurodegenerative Disorders : The ability of these compounds to inhibit dopamine transporters makes them candidates for treating neurodegenerative diseases such as Parkinson's disease. They may help restore dopaminergic function in patients suffering from these conditions .

Case Studies

Several studies have documented the synthesis and evaluation of 2-carbomethoxy-3-tropanone derivatives:

Chemical Reactions Analysis

Reduction to Methylecgonine and Derivatives

2-CMT undergoes stereoselective reduction to form methylecgonine (2-carbomethoxy-3β-tropine), a critical precursor in cocaine synthesis. This reaction typically employs sodium amalgam (Na-Hg) in acidic aqueous conditions :

-

Key Conditions :

Table 1: Kinetic Parameters for Enzymatic Reduction of 2-CMT

| Parameter | Value |

|---|---|

| Substrate (Methylecgonone) | |

text| $$ 0.240 \ s^{-1} $$ |

|

|

|

Data sourced from methylecgonone reductase (MecgoR) in Erythroxylum coca .

Benzoylation to Cocaine

Methylecgonine derived from 2-CMT is benzoylated to form (−)-cocaine. The reaction employs benzoyl chloride or benzoic anhydride under basic conditions :

Role in Biosynthetic Pathways

2-CMT is a key intermediate in tropane alkaloid biosynthesis. In Atropa belladonna, its formation involves:

-

Polyketide Synthase (AbPYKS) : Catalyzes elongation of

-methyl-Δ

-pyrrolinium cation with malonyl-CoA . -

Cytochrome P450 (AbCYP82M3) : Mediates cyclization to tropinone .

Key Findings:

Synthetic Modifications

2-CMT serves as a scaffold for neuropharmaceuticals. For example:

-

β-CIT Synthesis : Methyl (1R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate (derived from 2-CMT) is reduced and functionalized to yield β-CIT, a dopamine transporter ligand .

Stability and Side Reactions

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and functional differences between 2-Carbomethoxy-3-tropanone and related tropane derivatives:

Key Observations :

- Substituent Effects: The carbomethoxy group at C2 in 2-Carbomethoxy-3-tropanone enhances its reactivity as a synthetic intermediate compared to tropinone, which lacks this group . Cocaine and pseudococaine feature a benzoyloxy group at C3, which confers receptor-binding affinity absent in 2-Carbomethoxy-3-tropanone .

- Synthesis Complexity: While 2-Carbomethoxy-3-tropanone is synthesized in one step, cocaine requires multi-step extraction or semisynthesis, limiting scalability .

Pharmacological and Industrial Relevance

- Bioactivity: Unlike cocaine, 2-Carbomethoxy-3-tropanone lacks psychoactive properties due to the absence of the benzoyloxy moiety. This makes it safer for industrial use .

- Industrial Utility: The enzymatic synthesis of 2-Carbomethoxy-3-tropanone offers a "greener" alternative to traditional methods, aligning with sustainable chemistry trends . In contrast, tropinone’s simpler structure limits its direct application in drug development .

Stability and Reactivity

- Stability: 2-Carbomethoxy-3-tropanone’s shelf life (2 years) exceeds that of many tropane derivatives, which often degrade due to ester hydrolysis or oxidation .

- Reactivity : The ketone at C3 allows for further functionalization (e.g., reduction to alcohols), whereas cocaine’s rigid structure restricts such modifications .

Challenges and Opportunities :

- Data Gaps: Limited published data on the compound’s solubility, melting point, and toxicity necessitate further characterization.

- Synthetic Biology: Engineered enzymes could optimize the lipase-mediated synthesis of 2-Carbomethoxy-3-tropanone for industrial-scale production .

Preparation Methods

Synthesis of Succindialdehyde

Succindialdehyde is typically generated in situ by acid hydrolysis of 2,5-dimethoxytetrahydrofuran. In a representative protocol, 2,5-dimethoxytetrahydrofuran is added to 0.2 N sulfuric acid under vigorous stirring, followed by slow agitation at ambient temperature for 2.5–4 hours. The reaction proceeds via ring-opening hydrolysis, yielding a stable aqueous solution of succindialdehyde.

Synthesis of Acetone Dicarboxylic Acid Monomethyl Ester

Acetonedicarboxylic acid anhydride is reacted with methanol at 5–10°C to form the monomethyl ester. The exothermic reaction is controlled by cooling, and the mixture is stirred for 0.5–1.5 hours to ensure complete esterification. This step avoids the use of toxic reagents like thionyl chloride, making it industrially scalable.

Condensation Reaction

The core synthesis involves combining equimolar amounts of succindialdehyde, acetone dicarboxylic acid monomethyl ester, and methylamine hydrochloride in a buffered aqueous medium. A citrate buffer (pH 4.5) is commonly employed to stabilize reactive intermediates and prevent premature decomposition. The reaction mixture is maintained at 20–25°C for 4–6 hours, during which cyclization occurs to form the tropane skeleton.

Key Optimization Parameters

-

pH Control : Maintaining a pH of 4.5–5.0 minimizes side reactions such as saponification of the carbomethoxy group.

-

Molar Ratios : Excess methylamine hydrochloride (1.2–1.5 equiv.) compensates for succindialdehyde decomposition, improving yields to 65–75%.

-

Temperature : Reactions conducted above 30°C risk aldol condensation byproducts, while temperatures below 15°C slow kinetics.

Extraction and Purification Strategies

Double Extraction Method

A patented innovation involves a "double extraction" technique to isolate 2-CMT directly as its bitartrate salt, bypassing the need for distillation. The aqueous reaction mixture is sequentially extracted with chloroform, followed by re-extraction into an acidic aqueous phase (e.g., citric or tartaric acid). This method reduces solvent consumption by 40% and achieves enantiomeric purity >98% for the (+)-enantiomer.

Traditional Solvent Extraction

In contrast, earlier protocols describe saturation of the reaction mixture with potassium hydroxide and multiple chloroform extractions. For example, a 10°C reaction mixture treated with 410 g KOH and extracted four times with 75 mL chloroform yields 25.96 g of 2-CMT methyl ester. However, this approach requires larger solvent volumes and yields racemic product.

Comparative Data

| Parameter | Double Extraction | Traditional Extraction |

|---|---|---|

| Solvent Volume (L/kg) | 2.5 | 5.8 |

| Yield (%) | 78 | 62 |

| Enantiomeric Excess (%) | 98 | 0 |

| Processing Time (hours) | 6 | 12 |

Alternative Synthetic Routes

Catalytic Hydrogenation of Tropenone Derivatives

A less common route involves hydrogenation of 2-carbomethoxy-3-tropenone over palladium catalysts. While this method achieves high stereoselectivity, it is hampered by the need for specialized equipment and lower overall yields (45–50%).

Biocatalytic Approaches

Recent advancements explore enzymatic synthesis using recombinant polyketide synthases (PKSs) from Erythroxylum species. In vitro studies demonstrate 2-CMT production at 0.8 mg/L/h, though industrial scalability remains challenging.

Critical Analysis of Methodologies

Yield Limitations

The Robinson condensation method’s yield is limited by:

Chirality Control

The (+)-enantiomer is preferentially formed in acidic media (pH <6), while neutral conditions favor racemization. Crystallization as the bitartrate salt effectively enriches the desired enantiomer without chromatography.

Industrial-Scale Production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Carbomethoxy-3-tropanone, and how do purification methods vary with salt forms?

- Methodological Answer : The synthesis typically involves tropane ring alkylation followed by esterification. The choice of salt form (e.g., hydrochloride, naphthalenedisulfonate) depends on solubility requirements for downstream applications. For instance, naphthalenedisulfonate salts are preferred for aqueous solubility in receptor binding assays. Purification via recrystallization or column chromatography should account for polar functional groups, with solvent systems optimized using TLC monitoring .

Q. What safety protocols are critical when handling 2-Carbomethoxy-3-tropanone in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin/Eye Protection : Use nitrile gloves, lab coats, and safety goggles due to skin corrosion (1B) and eye damage (1) risks .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (P260) .

- Spill Management : Collect residues in approved containers (P391) and avoid environmental release (P273) .

Q. How is 2-Carbomethoxy-3-tropanone characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions on the tropane ring.

- Mass Spectrometry (HRMS) for molecular ion validation.

- X-ray Crystallography (if crystalline salts are obtained) to resolve stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or trifluoromethyl groups) influence the dopamine reuptake inhibition potency of 2-Carbomethoxy-3-tropanone derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Introduce substituents at the 3-position via nucleophilic substitution or cross-coupling reactions.

- Test binding affinity using radiolabeled ([³H]) dopamine transporter (DAT) assays in striatal synaptosomes. Fluorophenyl derivatives show 3–10x higher potency than cocaine in animal models, likely due to enhanced lipophilicity and receptor fit .

Q. How can researchers resolve contradictions in reported receptor binding affinities for 2-Carbomethoxy-3-tropanone analogs?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and membrane preparation methods.

- Cross-Validate with In Vivo Models : Compare microdialysis data (dopamine levels in rodent brains) with in vitro IC₅₀ values.

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, addressing batch-to-batch variability in compound purity .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of 2-Carbomethoxy-3-tropanone derivatives?

- Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for intravenous/oral administration to measure plasma half-life (t₁/₂) and brain-to-plasma ratios via LC-MS/MS.

- Behavioral Assays : Leverage conditioned place preference (CPP) or self-administration paradigms to correlate pharmacokinetics with reinforcing effects. Note that fluorophenyl analogs exhibit prolonged duration (~7x cocaine) due to reduced metabolic clearance .

Data Reproducibility & Reporting

Q. What documentation standards ensure reproducibility in synthesizing and testing 2-Carbomethoxy-3-tropanone derivatives?

- Methodological Answer :

- Detailed Synthetic Procedures : Report reaction stoichiometry, solvent purity, and temperature gradients.

- Analytical Data : Provide raw NMR/MS files in supplementary materials.

- Negative Results : Disclose failed attempts (e.g., hydrolysis under basic conditions) to guide troubleshooting. Journals like Journal of Fluorine Chemistry mandate boldface compound numbering and explicit experimental replication steps .

Q. How can researchers balance open data sharing with confidentiality in studies involving 2-Carbomethoxy-3-tropanone?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.